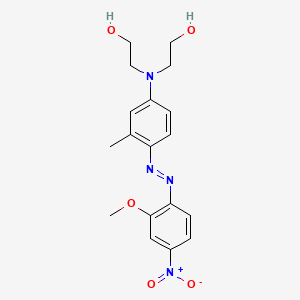
Ethanol, 2,2'-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of azo and imino groups, which contribute to its distinct reactivity and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under basic conditions to form the azo compound.
Imination: The azo compound undergoes imination with ethanolamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
科学的研究の応用
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- involves its interaction with molecular targets through its azo and imino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The compound’s ability to undergo redox reactions also contributes to its biological effects.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- Schiff base ruthenium metal complexes
Uniqueness
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- stands out due to its unique combination of azo and imino groups, which confer distinct reactivity and versatility. Unlike similar compounds, it can participate in a broader range of chemical reactions and has diverse applications in various fields.
特性
CAS番号 |
41541-11-1 |
|---|---|
分子式 |
C18H22N4O5 |
分子量 |
374.4 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22N4O5/c1-13-11-14(21(7-9-23)8-10-24)3-5-16(13)19-20-17-6-4-15(22(25)26)12-18(17)27-2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
InChIキー |
QXCDCDNCVDNOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


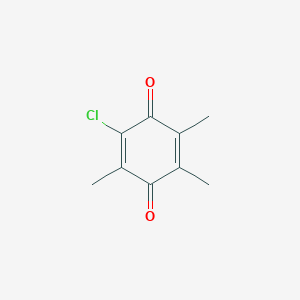
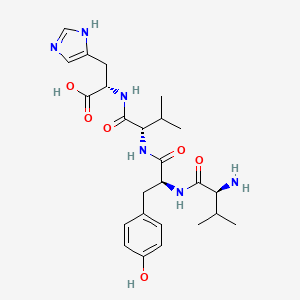
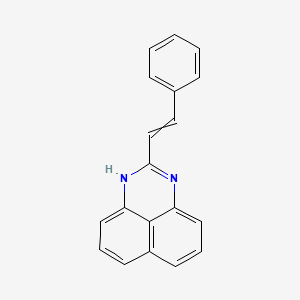

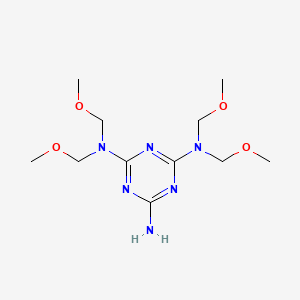

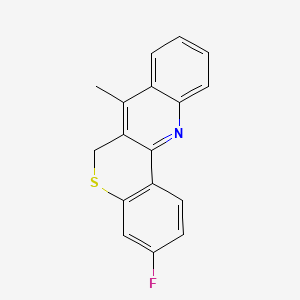
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

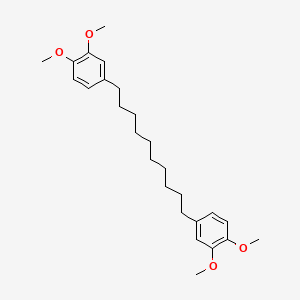
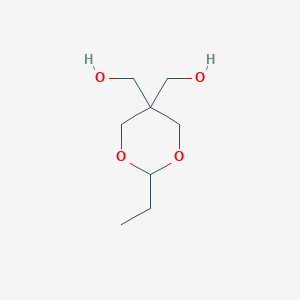

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
